

# Cross-Resistance Patterns of Tebufenpyrad

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## Compound Focus: Tebufenpyrad

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The following table summarizes documented cross-resistance patterns between **tebufenpyrad** and other acaricides, based on studies of resistant mite strains (*Tetranychus urticae*, *Tetranychus kanzawai*, and *Panonychus ulmi*).

| Resistant Strain / Species | Acaricide Tested | Resistance Level (Resistance Factor, RF) | Primary Proposed Mechanism | Citation |
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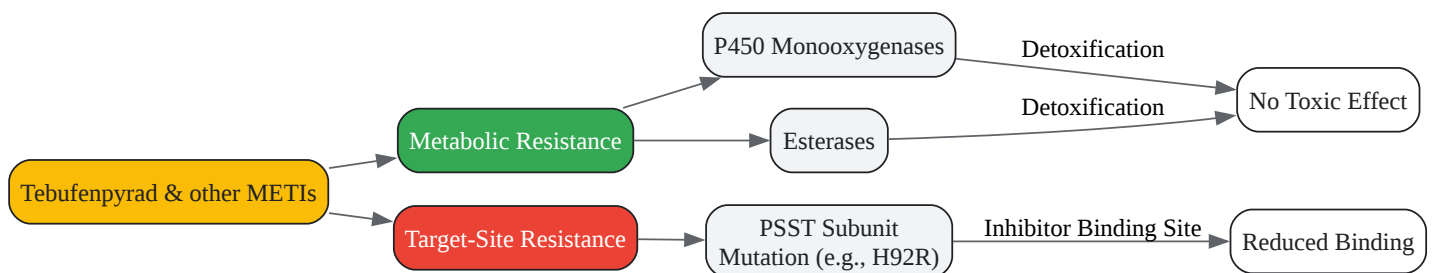
| Belgian field strain (MR-VP) *Tetranychus urticae* | **Tebufenpyrad** | RF: 184-fold | Metabolic (P450) | [1] [2] | | **Fenpyroximate** | RF: 1,547-fold | Not metabolic (likely target-site) | [1] [2] | | **Pyridaben** | RF: 5,971-fold | Metabolic (P450 & esterases) | [1] [2] | | **Fenazaquin** | RF: 35-fold | Information Not Specified | [1] [2] | | Japanese strain (AKITA) *Tetranychus urticae* | **Tebufenpyrad** | RF: 33-fold | Information Not Specified | [3] | | **Fenpyroximate** | RF: 870-fold | Information Not Specified | [3] | | **Pyridaben** | RF: 1,100-fold | Information Not Specified | [3] | | Australian strain (WA) *Tetranychus urticae* | **Pyridaben** | RF: >210-fold | Information Not Specified | [4] | | **Fenpyroximate** | RF: 24.6-fold | Information Not Specified | [4] | | **Chlorfenapyr** | RF: 2.2-fold | Information Not Specified | [4] | | *Tetranychus kanzawai* | **Fenpyroximate** | RF: 1,265-fold | Information Not Specified | [5] | | **Pyridaben** | RF: 134-fold | Information Not Specified | [5] | | **Tebufenpyrad** | RF: 97-fold | Information Not Specified | [5] | | *Panonychus ulmi* (Field Populations) | **Fenazaquin** | RR: 3.1 to 13.6-fold | Suggested: selection pressure from other METIs | [6] |

## Mechanisms of Resistance

Resistance to **Tebufenpyrad** and other METI-acaricides primarily arises through two key mechanisms:

- **Target-Site Mutation (PSST Subunit):** A key mechanism is a point mutation in the **PSST subunit** of mitochondrial complex I. A mutation at position H92R (in *T. urticae*) or H107R (in *Panonychus citri*) has been directly linked to resistance against METI-acaricides, including **tebufenpyrad** [7] [8]. This subunit is part of the quinone-binding tunnel, and the mutation is thought to reduce the binding affinity of the acaricide [7].
- **Metabolic Resistance:** Resistant strains often show enhanced metabolic detoxification. Synergist studies—using compounds that inhibit specific detoxification enzymes—have clarified the roles of these systems:
  - **Piperonyl butoxide (PBO):** Suppresses resistance by inhibiting **cytochrome P450 monooxygenases** [1] [3] [2].
  - **S,S,S-tributylphosphorotrithioate (DEF):** Suppresses resistance by inhibiting **esterases** [1] [2].

The diagram below illustrates how these mechanisms confer resistance.



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## Key Experimental Protocols

For researchers needing to investigate these mechanisms, here are summaries of standard methodologies cited in the literature.

## Toxicity Bioassays (Leaf-Dip or Foliar Spray)

This is a fundamental method for determining baseline toxicity and calculating Resistance Factors (RF).

- **Principle:** Mites are exposed to acaricides applied to their food source, and mortality is assessed.
- **Procedure:**
  - **Preparation:** Prepare a series of acaricide solutions in appropriate solvents (e.g., acetone) with varying concentrations.
  - **Application:** Dip leaf discs (e.g., from bean plants) into the solutions or use a spray tower to apply them evenly.
  - **Exposure:** Place a specified number of adult female mites (e.g., 20-25) onto each treated leaf disc.
  - **Incubation:** Maintain the discs under controlled conditions (e.g., 25±1°C, 60% RH, 16:8 light:dark).
  - **Assessment:** Record mortality after a set period (e.g., 24, 48, or 72 hours). A mite is typically considered dead if it does not move when prodded.
  - **Analysis:** Use probit analysis of concentration-mortality data to calculate LC50 (Lethal Concentration for 50% population) values. The RF is calculated as  $LC50 \text{ (resistant strain)} / LC50 \text{ (susceptible strain)}$  [1] [6] [4].

## Synergism Studies

These experiments help identify the involvement of metabolic enzymes in resistance.

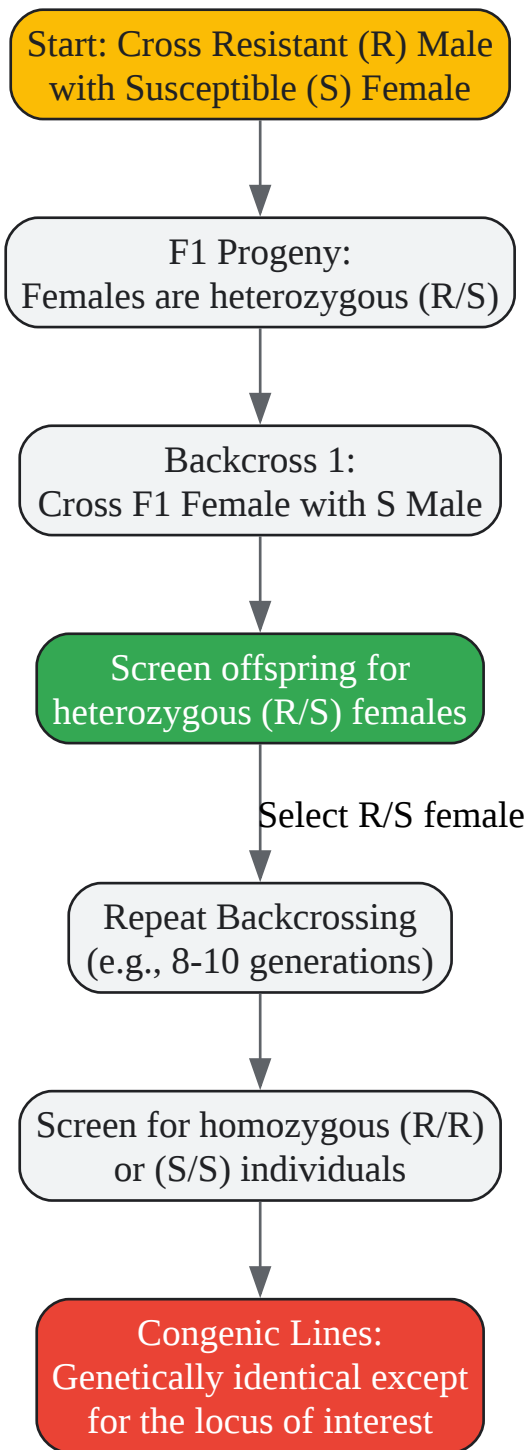
- **Principle:** Mites are pre-treated with a synergist that inhibits a specific detoxification enzyme, before being exposed to the acaricide. A significant increase in mortality compared to acaricide-alone treatment implies that the inhibited enzyme contributes to resistance.
- **Procedure:**
  - **Synergists:** Common inhibitors include:
    - **Piperonyl butoxide (PBO):** for P450 monooxygenases.
    - **S,S,S-tributylphosphorotrithioate (DEF):** for esterases.
    - **Diethyl maleate (DEM):** for glutathione S-transferases (GSTs).
  - **Pre-treatment:** Apply a sub-lethal dose of the synergist to the mites via leaf discs or topical application.
  - **Bioassay:** After a set period (e.g., 2-3 hours), transfer the pre-treated mites to leaf discs treated with the acaricide.
  - **Control Groups:** Include groups treated with synergist-only, acaricide-only, and solvent-only.
  - **Analysis:** Compare mortality rates between the synergist+acaricide group and the acaricide-only group. A significant reduction in the LC50 value in the synergist group indicates the

enzyme system plays a role in resistance [1] [2].

## Marker-Assisted Backcrossing

This advanced genetic technique is used to isolate the phenotypic effect of a specific resistance mutation from other potential mechanisms in a strain's genome.

- **Objective:** To introduce a known target-site resistance mutation (e.g., PSST H92R) into a genetically susceptible background, creating a "congenic" strain. This allows researchers to measure the resistance conferred by that single mutation.
- **Workflow:** The multi-generational process is visualized below.



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## Key Takeaways for Researchers

- **Strong Cross-Resistance is Common:** Resistance to **tebufenpyrad** often confers strong cross-resistance to **pyridaben** and **fenpyroximate** [1] [4] [3]. This is a critical consideration for resistance management rotations.
- **Inheritance Varies:** The genetic inheritance of resistance can be **incompletely dominant** (as seen for pyridaben and fenpyroximate in some studies) or involve **multiple genes** (as reported for **tebufenpyrad**) [7] [1] [2].
- **Multiple Mechanisms Coexist:** Both **metabolic detoxification** (involving P450s and esterases) and **target-site mutations** (PSST subunit) contribute to the resistant phenotype, and they can occur together [7] [1] [8].
- **Consider Fitness Costs:** Recent research indicates that target-site mutations like H107R in the PSST subunit can lead to a **fitness cost**, such as reduced fecundity and lower mobility in mites, due to impaired mitochondrial function [7]. This can influence the dynamics of resistance in field populations.

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